Ethyl tetrahydropyran-4-ylacetate

説明

Role in Polymer Chemistry and Biomaterials

While direct applications of Ethyl tetrahydropyran-4-ylacetate in polymer chemistry and biomaterials are not extensively documented in publicly available research, the inherent properties of the tetrahydropyran (B127337) ring suggest its potential in these areas. The cyclic ether structure can be incorporated into polymer backbones or as pendant groups to influence properties such as solubility, thermal stability, and biocompatibility. The ester functional group of this compound provides a convenient handle for polymerization reactions or for grafting onto other polymer chains. Further research is warranted to explore the full potential of this compound in the design of novel polymers and biomaterials.

Applications in Odorant and Flavor Chemistry Research

The fragrance and flavor industry extensively utilizes compounds with tetrahydropyran structures due to their diverse and often pleasant aromatic properties. researchgate.netnih.gov While the specific odor profile of this compound is not widely detailed, related compounds underscore the importance of the tetrahydropyran scaffold in creating unique scents. For instance, the isomeric mixture of (2-isobutyl-4-methyl-tetrahydropyran-4-yl) acetate (B1210297) is patented for its use as a perfume compound, with the cis-isomer described as having floral and citrus-like notes, while the trans-isomer possesses jasmine-like and fruity characteristics. nih.gov This suggests that this compound and its derivatives are promising candidates for the development of new fragrance and flavor ingredients. The study of such compounds contributes to the broader understanding of structure-odor relationships in fragrance chemistry.

Development of New Chemical Entities with Pharmacological Potential

This compound serves as a crucial starting material and intermediate in the synthesis of new chemical entities with potential therapeutic applications. sigmaaldrich.comuni.lu Its structural components can be strategically modified to design molecules that interact with specific biological targets.

The utility of this compound as an intermediate is highlighted by its commercial availability for pharmaceutical research and manufacturing. scbt.com While specific drug synthesis pathways directly employing this compound are often proprietary, the tetrahydropyran-4-ylacetic acid moiety, for which the ethyl ester is a direct precursor, is a recognized building block in medicinal chemistry. google.comchembk.comwikipedia.org For example, tetrahydropyran-4-ol, a closely related compound, is a known intermediate in the synthesis of various medicines and agricultural chemicals. nih.gov The synthesis of complex drugs like Dabigatran etexilate, a direct thrombin inhibitor, involves intricate multi-step processes where structurally similar cyclic intermediates are essential. ambeed.com

The tetrahydropyran ring is a key feature in a variety of biologically active compounds. Research has demonstrated that derivatives of tetrahydropyran can exhibit a wide range of pharmacological effects, including antiviral, anticancer, and analgesic properties. nih.gov this compound provides a versatile scaffold for the synthesis of drug intermediates designed to elicit specific biological responses. Its ester group can be readily converted to other functional groups, allowing for the exploration of a wide chemical space in the quest for novel therapeutic agents.

A significant area of research involving tetrahydropyran derivatives is the development of new antibacterial agents. One promising target for novel antibiotics is the enzyme UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC), which is essential for the biosynthesis of lipid A in Gram-negative bacteria. sigmaaldrich.com Researchers have identified tetrahydropyran-based compounds as potent inhibitors of LpxC. sigmaaldrich.com

In one study, a tetrahydropyran-based inhibitor demonstrated nanomolar inhibition of LpxC. chembk.com The synthesis of these inhibitors often involves the construction of a central tetrahydropyran core. sigmaaldrich.com While the specific use of this compound as the starting material is not explicitly detailed in this particular study, its structure represents a key component of the active pharmacophore. The research highlights the importance of the tetrahydropyran motif for interacting with the enzyme's active site. sigmaaldrich.com The development of such inhibitors is a critical step towards combating the growing threat of antibiotic-resistant bacteria.

| Compound | Target | Significance |

| Tetrahydropyran-based inhibitors | LpxC | Potential new class of antibacterial agents against Gram-negative bacteria. sigmaaldrich.com |

Prostaglandin receptors, such as the EP1 receptor, are important targets in drug discovery for conditions involving pain, inflammation, and hypertension. The development of selective ligands for these receptors is an active area of research. While there is no direct evidence of this compound being used in the development of EP1 receptor ligands, the tetrahydropyran scaffold is a common feature in many biologically active molecules. The principles of rational drug design suggest that the structural and chemical properties of this compound could be leveraged to synthesize novel ligands for various G protein-coupled receptors, including the EP1 receptor. Further investigation is needed to explore this potential application.

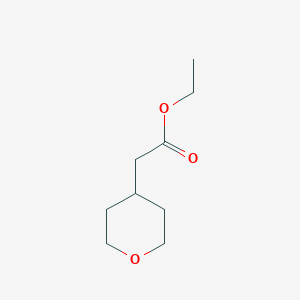

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(oxan-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMMMEDWRUVCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908302 | |

| Record name | Ethyl (oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103260-44-2 | |

| Record name | Ethyl (oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl tetrahydropyran-4-ylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Ethyl Tetrahydropyran 4 Ylacetate and Its Derivatives

Established Synthetic Routes to the Core Structure

The formation of the tetrahydropyran (B127337) ring is a critical step in the synthesis of ethyl tetrahydropyran-4-ylacetate. Several robust methods have been developed, each offering distinct advantages in terms of stereocontrol and substrate scope.

The Prins cyclization is a powerful and widely utilized method for the construction of tetrahydropyran (THP) rings. This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The process proceeds through an oxocarbenium ion intermediate, which is then trapped by the internal alkene to form the six-membered ring. libretexts.org The stereochemical outcome of the Prins cyclization is often predictable, with the reaction favoring a chair-like transition state that leads to high diastereoselectivity. wikipedia.org

However, the classic Prins cyclization can have limitations, such as racemization due to competing oxonia-Cope rearrangements and the formation of side products. libretexts.org To address these challenges, several variations have been developed. For instance, the Mukaiyama aldol-Prins (MAP) cyclization introduces a nucleophile into the enol ether, which effectively traps the reactive oxocarbenium ion intermediate, preventing side reactions. Tandem allylation-silyl-Prins cyclization strategies have also proven effective for the stereoselective synthesis of 2,6-disubstituted tetrahydropyrans. libretexts.org These modified Prins approaches offer greater control over the reaction and have expanded the utility of this method in the synthesis of complex molecules containing the tetrahydropyran motif.

A variety of catalysts, including Lewis acids and Brønsted acids, can be employed to promote the Prins cyclization. libretexts.org The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For example, phosphomolybdic acid in water has been shown to be an environmentally friendly and effective catalyst for the all-cis-selective synthesis of tetrahydropyran-4-ol derivatives at room temperature. organic-chemistry.org

Table 1: Examples of Prins Cyclization for Tetrahydropyran Synthesis

| Reactants | Catalyst/Conditions | Product | Key Features |

| Homoallylic alcohol and aldehyde | Lewis Acid (e.g., BF₃·OEt₂) | Substituted Tetrahydropyran | General and widely used method. libretexts.org |

| Hydroxy-substituted silyl (B83357) enol ether and aldehyde | Lewis Acid (e.g., BF₃·OEt₂) | Substituted Tetrahydropyran-4-one | High diastereoselectivity for cis-2,6-disubstituted products. yale.edu |

| Homoallylic alcohol and aldehyde | Phosphomolybdic acid in water | cis-Tetrahydropyran-4-ol | Environmentally friendly, high cis-selectivity. organic-chemistry.org |

| Homoallylic alcohol and aldehyde | InCl₃ | Polysubstituted Tetrahydropyran | High yields and excellent diastereoselectivity. organic-chemistry.org |

A common and versatile strategy for the synthesis of this compound involves the use of tetrahydropyran-4-one as a key precursor. This commercially available or readily synthesized ketone provides a scaffold onto which the acetate (B1210297) moiety can be introduced through various carbon-carbon bond-forming reactions. One method for the synthesis of tetrahydropyran-4-one involves the reaction of 3-chloropropionyl chloride with ethylene (B1197577) gas in the presence of aluminum trichloride (B1173362) to form 1,5-dichloropentan-3-one, which is then cyclized. google.com Another approach involves the hydrogenation of pyran-4-one or dihydropyran-4-one in the presence of a metal catalyst. google.com

The reaction of tetrahydropyran-4-one with ethyl cyanoacetate (B8463686) is a viable method for introducing the acetic acid ester functionality. This transformation typically proceeds via a Knoevenagel condensation, where a base catalyzes the reaction between the ketone and the active methylene (B1212753) group of ethyl cyanoacetate. manchesterorganics.com The initial product of this condensation is an unsaturated cyanoester, ethyl 2-cyano-2-(tetrahydropyran-4-ylidene)acetate. Subsequent reduction of the double bond and hydrolysis of the nitrile group, followed by esterification, would yield the target compound, this compound. The Knoevenagel condensation itself is a well-established reaction, and its application to various aldehydes and ketones with active methylene compounds like ethyl cyanoacetate is widely documented. nih.govresearchgate.net

The reaction of tetrahydropyran-4-one with diethyl oxalate (B1200264) represents another strategic approach, falling under the umbrella of Claisen condensation reactions. wikipedia.org Specifically, this would be a mixed Claisen condensation, where an enolizable ketone (tetrahydropyran-4-one) reacts with a non-enolizable ester (diethyl oxalate) in the presence of a strong base, such as sodium ethoxide. libretexts.org The enolate of tetrahydropyran-4-one acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. libretexts.orgstackexchange.com This reaction leads to the formation of a β-keto ester, specifically ethyl 2-oxo-2-(4-oxotetrahydropyran-2-yl)acetate. This intermediate can then be further manipulated. For instance, decarboxylation of the corresponding carboxylic acid would lead to a ketone, which could then be reduced to furnish the desired this compound. The success of mixed Claisen condensations often relies on one of the ester components being unable to form an enolate, which is the case with diethyl oxalate. libretexts.org

A sophisticated and highly diastereoselective method for constructing substituted tetrahydropyran-4-ones is the silyl enol ether Prins cyclization. yale.edupressbooks.pub This key step involves the condensation of a hydroxy silyl enol ether with an aldehyde, promoted by a Lewis acid. yale.edu The reaction proceeds through an oxocarbenium ion, which is then trapped intramolecularly by the silyl enol ether. This methodology is notable for its ability to tolerate a wide range of functional groups and to create highly substituted tetrahydropyran-4-one cores with excellent yield and diastereomeric ratios, often exceeding 95:5. yale.edupressbooks.pub The resulting tetrahydropyran-4-one can then be converted to this compound through standard functional group transformations.

Table 2: Silyl Enol Ether Prins Cyclization for Tetrahydropyran-4-one Synthesis

| Hydroxy Silyl Enol Ether Substituent | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (cis:trans) |

| H | Benzaldehyde | BF₃·OEt₂ | 97 | >95:5 |

| Me | Isobutyraldehyde | BF₃·OEt₂ | 85 | >95:5 |

| Ph | Acetaldehyde | BF₃·OEt₂ | 92 | >95:5 |

| Data is illustrative and based on findings from similar reactions. |

An alternative pathway to this compound involves the reduction of a related unsaturated ester, such as ethyl 2-(tetrahydropyran-4-ylidene)acetate. This precursor can be synthesized, for example, through a Horner-Wadsworth-Emmons reaction of tetrahydropyran-4-one with a phosphonate (B1237965) reagent like triethyl phosphonoacetate. The subsequent reduction of the carbon-carbon double bond in ethyl 2-(tetrahydropyran-4-ylidene)acetate leads directly to the target compound. This reduction can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is advantageous as it directly establishes the desired ethyl acetate side chain on the pre-formed tetrahydropyran ring.

Synthesis from Tetrahydropyran-4-one Precursors

Advanced Synthetic Transformations Involving this compound as a Starting Material

This compound serves as a versatile building block for a range of advanced synthetic transformations. Its inherent structural features, including the ester functional group and the stable tetrahydropyran ring, allow for selective modifications to generate a variety of derivatives. These transformations are crucial in medicinal chemistry and material science for developing new compounds with specific properties.

Conversion to 2-(Tetrahydropyran-4-yl)ethanol

The conversion of this compound to 2-(tetrahydropyran-4-yl)ethanol is a fundamental reduction reaction. This transformation effectively converts the ester moiety into a primary alcohol, a functional group that is a cornerstone for further synthetic modifications such as etherification, esterification, and oxidation.

A common and efficient method for this reduction involves the use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄). chemicalbook.com The reaction is typically performed in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at a reduced temperature to control the reactivity of the hydride reagent. The process involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon of the ester, followed by a second hydride transfer to yield the alcohol after an aqueous workup.

A representative procedure involves dissolving this compound in dry THF and adding it to a cooled suspension of LiAlH₄. chemicalbook.com After the reaction is complete, it is carefully quenched, often with the sequential addition of water and a sodium hydroxide (B78521) solution, to decompose the excess hydride and aluminum salts. The desired product, 2-(tetrahydropyran-4-yl)ethanol, is then isolated and purified from the reaction mixture.

Table 1: Synthesis of 2-(Tetrahydropyran-4-yl)ethanol

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Ref |

|---|

Reactions Leading to Substituted Valerates

The tetrahydropyran ring is generally stable; however, under specific conditions, it can undergo ring-opening reactions to yield substituted valerates. These reactions involve the cleavage of one of the C-O bonds within the heterocyclic ring. Such transformations are of interest as they can provide access to linear, functionalized C5 chains that may be difficult to synthesize through other methods.

Theoretical studies on the ring-opening of related heterocycles like tetrahydrofuran (THF) by frustrated Lewis pairs (FLPs) indicate that the activation energy is highly dependent on the Lewis acid and base pair used. nih.gov For instance, FLPs featuring a dimethylxanthene scaffold have been computationally shown to be capable of cleaving the THF ring. nih.gov While direct experimental evidence for the ring-opening of this compound to a valerate (B167501) derivative is not widely reported, this area represents a potential avenue for novel synthetic methodologies. The reaction would likely proceed via activation of the ring oxygen by a strong Lewis acid, followed by nucleophilic attack to cleave the ether bond, ultimately yielding a 5-substituted ethyl valerate derivative after rearrangement or further reaction.

Formation of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from this compound demonstrates the conversion of a simple ester into a valuable heterocyclic system. Pyrazoles are a well-known class of compounds with a broad spectrum of biological activities. minia.edu.egsid.ir The synthesis typically requires the ester to be transformed into a 1,3-dicarbonyl compound or a related reactive intermediate, which can then undergo a condensation reaction with a hydrazine (B178648) derivative.

One established method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the reaction of a β-ketoester with a hydrazine. jetir.org To apply this to this compound, the starting material would first need to undergo a Claisen condensation with a suitable ester (e.g., ethyl formate) in the presence of a strong base (e.g., sodium ethoxide) to form an intermediate β-ketoester. This intermediate can then be reacted directly with a hydrazine (e.g., hydrazine hydrate (B1144303) or phenylhydrazine) in a suitable solvent like ethanol (B145695), often with an acid catalyst, to yield the corresponding pyrazole.

Another approach involves a one-pot, three-component reaction. For example, a mixture of an aldehyde, ethyl acetoacetate, and a hydrazine derivative can be reacted in the presence of a catalyst to form highly substituted pyrazoles. sid.ir By analogy, a derivative of this compound could be used in similar multicomponent strategies.

Table 2: General Scheme for Pyrazole Synthesis

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Ref |

|---|---|---|---|---|

| 1 | This compound, Ethyl formate | Sodium ethoxide | Ethyl 2-formyl-2-(tetrahydropyran-4-yl)acetate | - |

N-Alkylation and Acylation Reactions

Once a pyrazole derivative, such as ethyl 5-(tetrahydropyran-4-yl)-1H-pyrazole-4-carboxylate, has been synthesized, the nitrogen atom in the pyrazole ring provides a handle for further functionalization through N-alkylation and N-acylation reactions. These reactions are crucial for diversifying the chemical space of the synthesized pyrazoles and modulating their biological properties.

N-alkylation can be achieved by treating the pyrazole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the pyrazole nitrogen, forming a nucleophilic pyrazolate anion that subsequently attacks the alkyl halide.

N-acylation is similarly performed by reacting the pyrazole with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride), typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. These reactions lead to the formation of N-acylpyrazole derivatives.

Synthesis of Amines and Azomethines

This compound can be converted into primary amines, which are versatile intermediates for the synthesis of a wide array of nitrogen-containing compounds, including azomethines (Schiff bases).

A common route to the corresponding amine, 2-(tetrahydropyran-4-yl)ethanamine, involves a two-step sequence. First, the ester is converted to the corresponding amide, (tetrahydropyran-4-yl)acetamide, by reaction with ammonia (B1221849) or a protected ammonia equivalent. Subsequently, the amide is reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF.

Once the primary amine is obtained, it can be readily converted to an azomethine through a condensation reaction with an aldehyde or a ketone. This reaction is typically carried out in a solvent like ethanol or methanol (B129727) and is often catalyzed by a small amount of acid. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an azomethine.

Table 3: Synthesis of Amines and Azomethines

| Step | Starting Material | Reagents | Product | Ref |

|---|---|---|---|---|

| 1 | This compound | 1. NH₃2. LiAlH₄, THF | 2-(Tetrahydropyran-4-yl)ethanamine | - |

Stereoselective and Diastereoselective Synthesis

The tetrahydropyran scaffold is a common feature in many natural products, and the stereocontrolled synthesis of its derivatives is of significant interest. nih.govnih.gov Advanced synthetic strategies can be employed to perform stereoselective transformations on this compound or its derivatives, where the existing ring structure influences the stereochemical outcome of the reaction.

For instance, the α-carbon to the ester carbonyl can be deprotonated using a base like lithium diisopropylamide (LDA) to form an enolate. The subsequent reaction of this enolate with an electrophile (e.g., an alkyl halide) can proceed with diastereoselectivity. The bulky tetrahydropyran ring can direct the incoming electrophile to the less sterically hindered face of the enolate, leading to the preferential formation of one diastereomer over the other.

Furthermore, reactions on derivatives of this compound can be designed to be highly stereoselective. For example, the reduction of a ketone at the 4-position of the tetrahydropyran ring (derived from the starting ester) can be achieved with high diastereoselectivity using specific reducing agents. The choice of reagent can favor the delivery of the hydride from either the axial or equatorial face, leading to the cis or trans alcohol, respectively. researchgate.net Such methods are critical in the total synthesis of complex molecules where precise control of stereochemistry is required. nih.govscispace.com

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are increasingly being applied to the synthesis of complex molecules like this compound and its precursors. mdpi.com These approaches offer sustainable alternatives to traditional methods, often leading to higher atom economy and reduced environmental impact. mdpi.comresearchgate.net

Solvent-Free Catalyzed Reactions

A significant advancement in the green synthesis of tetrahydropyran derivatives involves the use of solvent-free reaction conditions. scispace.com One notable method is the Prins-cyclization reaction, which can be performed by simply grinding a homoallylic alcohol with an aldehyde in the presence of a solid-supported catalyst. scispace.com

Research has demonstrated an efficient, solvent-free synthesis of tetrahydropyran-based odorants, such as Florol® and Clarycet®, using p-toluenesulfonic acid (p-TSA) on a silica (B1680970) gel support as the catalyst. scispace.com This procedure involves grinding the reagents in a mortar, which promotes the reaction without the need for a solvent. scispace.com This technique is particularly attractive as it simplifies the reaction setup and work-up, reduces waste, and can be performed in a single step for certain derivatives. scispace.com Although yields can sometimes be moderate due to the volatility of reactants in an open system, the environmental benefits and simplicity of the procedure make it a compelling green alternative. scispace.com

| Product | Reactants | Catalyst System | Method | Time | Yield |

| Florol® Derivative | Isopropyl-substituted homoallylic alcohol, Aldehyde | p-TSA on SiO₂ | Grinding | 30 min | 65% |

| Clarycet® Precursor | 4-methyl-2-propyltetrahydro-2H-pyran-4-ol | p-TSA on SiO₂ | Grinding | 20 min | 78% |

| Model Compound 5 | Homoallylic alcohol, Aldehyde | p-TSA on SiO₂ | Grinding | 10 min | 92% |

| This table presents data on solvent-free Prins-cyclization reactions for the synthesis of various tetrahydropyran derivatives. scispace.com |

Utilization of Catalytic Systems

The synthesis of the tetrahydropyran ring, the core of this compound, heavily relies on effective catalytic systems that can facilitate cyclization reactions with high efficiency and selectivity. organic-chemistry.org A variety of catalysts have been developed to mediate key reactions like the Prins cyclization and intramolecular hydroalkoxylation. organic-chemistry.org

Phosphomolybdic acid has been shown to be an effective and environmentally friendly catalyst for the Prins cyclization of homoallylic alcohols and aldehydes. organic-chemistry.org This reaction proceeds in water at room temperature, offering high yields and excellent cis-selectivity for the resulting tetrahydropyran-4-ol derivatives, making the process simple, cost-effective, and green. organic-chemistry.org

Metal-based catalysts are also prominent in forming the tetrahydropyran structure.

Rhenium(VII) complexes , such as O₃ReOSiPh₃, are highly effective for Prins cyclizations under mild conditions, producing 4-hydroxytetrahydropyran products with high stereoselectivity. organic-chemistry.org

Indium(III) chloride (InCl₃) mediates the cyclization of homoallylic alcohols with aldehydes, providing polysubstituted tetrahydropyrans in high yields and with excellent diastereoselectivities. organic-chemistry.org

Platinum catalysts have been successfully used for the hydroalkoxylation of γ- and δ-hydroxy olefins, tolerating a wide range of functional groups. organic-chemistry.org

Lanthanide triflates serve as efficient catalysts for the intramolecular hydroalkoxylation of hydroxyalkenes in ionic liquids at room temperature, leading to high yields of cyclic ethers. organic-chemistry.org

Cobalt(salen) complexes enable the intramolecular hydroalkoxylation of unactivated olefins under mild, room-temperature conditions. organic-chemistry.org

| Catalyst System | Reaction Type | Key Features |

| Phosphomolybdic Acid | Prins Cyclization | Operates in water at room temperature; cost-effective; high cis-selectivity. organic-chemistry.org |

| Rhenium(VII) Complex (O₃ReOSiPh₃) | Prins Cyclization | Mild reaction conditions; high stereoselectivity. organic-chemistry.org |

| Indium(III) Chloride (InCl₃) | Cyclization | High yields and excellent diastereoselectivity. organic-chemistry.org |

| Platinum Catalysts | Hydroalkoxylation | Tolerant of various functional groups. organic-chemistry.org |

| Lanthanide Triflates | Hydroalkoxylation | Used in ionic liquids at room temperature; very good yields. organic-chemistry.org |

| Cobalt(salen) Complex | Hydroalkoxylation | Mild conditions; functional group tolerant. organic-chemistry.org |

| This table summarizes various catalytic systems used in the synthesis of tetrahydropyran rings. organic-chemistry.org |

Multistep Synthesis and Yield Optimization

One established route to produce 4-unsubstituted tetrahydropyran-4-carboxylic acid esters involves the reaction of bis(2-chloroethyl) ether with ethyl cyanoacetate. google.com This reaction forms ethyl 4-cyanotetrahydropyran-4-carboxylate, which is then subjected to hydrolysis and subsequent decarboxylation to yield the final product. google.com

Optimization of this process is crucial. For instance, a known method for producing the parent 4-unsubstituted ester involves the decarboxylation of a tetrahydropyran-4,4-dicarboxylic acid ester. google.com However, this approach has significant drawbacks, including the need for a large quantity of tetra-n-butylphosphonium bromide, high reaction temperatures, and ultimately a low yield of the desired product, making it unfavorable for industrial-scale manufacturing. google.com

Similarly, methods for creating substituted tetrahydropyran rings have faced challenges. A conventional approach to producing 4-methyltetrahydropyran-4-carboxylic acid required reacting tetrahydropyran-4-carboxylic acid with methyl iodide in the presence of lithium diisopropylamide (LDA). google.com This method is hampered by an extremely long reaction time (3.5 days) and the use of a strong base, which complicates the reaction system and is not ideal for industrial application. google.com The development of more efficient catalytic and procedural pathways, as described in the green chemistry sections, represents a direct effort to overcome these historical limitations in yield and process complexity.

Mechanistic Investigations of Key Reactions

The reactivity of this compound is characterized by several fundamental organic reactions. Understanding the mechanisms of these reactions is crucial for its effective utilization in synthesis.

Hydrolysis and Saponification

The hydrolysis of this compound involves the cleavage of the ester bond to yield tetrahydropyran-4-ylacetic acid and ethanol. This reaction can be catalyzed by either acid or base. ucalgary.cawikipedia.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca Subsequent proton transfer and elimination of ethanol lead to the formation of the carboxylic acid. The mechanism is essentially the reverse of Fischer esterification and is driven to completion by an excess of water. wikipedia.org

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. ucalgary.camasterorganicchemistry.com This nucleophilic addition results in the formation of a tetrahedral intermediate. ucalgary.caorganicchemistrytutor.com The intermediate then collapses, expelling the ethoxide ion (a good leaving group) and forming the carboxylic acid. ucalgary.ca In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt, and the ethoxide ion is protonated by the solvent to yield ethanol. masterorganicchemistry.comwikipedia.org This process is termed saponification and is effectively irreversible because the final deprotonation of the carboxylic acid drives the reaction to completion. wikipedia.orgmasterorganicchemistry.com

The general mechanism for base-catalyzed hydrolysis is a two-step nucleophilic acyl substitution. masterorganicchemistry.com

Interactive Table: Key Aspects of Hydrolysis and Saponification

| Reaction Type | Catalyst/Reagent | Key Intermediate | Final Products | Driving Force |

| Acid-Catalyzed Hydrolysis | Acid (e.g., H₂SO₄) | Protonated Tetrahedral Intermediate | Carboxylic Acid & Alcohol | Excess Water |

| Saponification (Base-Catalyzed) | Base (e.g., NaOH) | Tetrahedral Intermediate | Carboxylate Salt & Alcohol | Irreversible Deprotonation |

Reduction Reactions, including Lithium Aluminum Hydride

The ester functionality of this compound can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent commonly employed for this transformation. masterorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. masterorganicchemistry.comlibretexts.org

The reduction mechanism with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. ucalgary.caorgosolver.com This initial attack forms a tetrahedral intermediate. ucalgary.ca Unlike in saponification, the intermediate collapses to expel the ethoxide leaving group, resulting in the formation of an aldehyde, specifically tetrahydropyran-4-acetaldehyde. masterorganicchemistry.comucalgary.ca This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄. masterorganicchemistry.comucalgary.ca A second hydride addition to the aldehyde's carbonyl carbon generates an alkoxide intermediate. ucalgary.ca Finally, an acidic workup protonates the alkoxide to yield the primary alcohol, 2-(tetrahydropyran-4-yl)ethanol. orgosolver.com

Interactive Table: Reduction of this compound

| Reducing Agent | Reactivity with Esters | Intermediate | Final Product |

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Aldehyde, Alkoxide | Primary Alcohol |

| Sodium Borohydride (NaBH₄) | Weak/Unreactive | N/A | No reaction |

Condensation Reactions

This compound, possessing α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), can participate in condensation reactions, most notably the Claisen condensation. This reaction is a carbon-carbon bond-forming process that occurs between two ester molecules in the presence of a strong base, such as sodium ethoxide. numberanalytics.comwikipedia.org

The mechanism begins with the deprotonation of an α-hydrogen by the strong base to form a resonance-stabilized enolate. numberanalytics.comwikipedia.org This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of this compound. numberanalytics.com This results in a tetrahedral intermediate which then eliminates an ethoxide ion to form a β-keto ester. numberanalytics.comlibretexts.org The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which has acidic α-hydrogens between the two carbonyl groups. chemistrysteps.com An acidic workup is required to protonate this final enolate and yield the neutral β-keto ester product. masterorganicchemistry.com

Ring-Closing Reactions

While this compound itself is a cyclic ether, its derivatives can undergo ring-closing metathesis (RCM) to form more complex polycyclic structures. acs.orgorganic-chemistry.org RCM is a powerful reaction in organic synthesis that utilizes transition metal catalysts, such as Grubbs' catalyst, to form new carbon-carbon double bonds within a molecule, leading to the formation of a ring and the expulsion of a small volatile alkene like ethylene. taylorandfrancis.comwikipedia.org

For a derivative of this compound to undergo RCM, it must contain at least two terminal alkene functionalities. The catalyst facilitates an intramolecular metathesis between these two alkene groups, resulting in a new cyclic structure. wikipedia.org The efficiency and stereoselectivity (E/Z) of the reaction depend on factors like the ring size being formed, the catalyst used, and the reaction conditions. organic-chemistry.org This methodology is particularly useful for synthesizing 5- to 30-membered rings. organic-chemistry.orgwikipedia.org

Role as an Intermediate in Complex Chemical Pathways

The reactivity of this compound makes it a valuable precursor in the synthesis of more elaborate molecules.

Building Block in Organic Synthesis

This compound serves as a versatile building block in the synthesis of a variety of organic compounds, including pharmaceuticals and other biologically active molecules. whiterose.ac.uk The tetrahydropyran ring is a common structural motif in many natural products and drugs. The ester functionality allows for a wide range of chemical transformations, providing a handle to introduce further complexity.

For instance, the carboxylic acid obtained from the hydrolysis of this compound can be coupled with amines to form amides, or the alcohol from its reduction can be used in etherification or further oxidation reactions. The ability to undergo condensation reactions allows for the construction of larger carbon skeletons. This flexibility makes this compound a key starting material for creating diverse molecular architectures.

Reactivity and Reaction Mechanisms of Ethyl Tetrahydropyran 4 Ylacetate

Precursor for Medicinal Chemistry Compounds

Ethyl tetrahydropyran-4-ylacetate serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its chemical structure, featuring a tetrahydropyran (B127337) ring and an ethyl acetate (B1210297) side chain, allows for a variety of chemical transformations, making it an attractive starting material for the generation of compound libraries in drug discovery programs.

A notable application of this compound is in the synthesis of novel pyrazolo-pyrrolo-pyrimidine-dione derivatives. google.com These compounds have been investigated as potent and selective antagonists of the P2X3 receptor, a protein involved in pain signaling. The synthesis of these potential drug candidates utilizes this compound as a key intermediate.

In a documented synthetic route, this compound undergoes a condensation reaction to form a more complex heterocyclic system. google.com Specifically, it is reacted with other reagents to construct the pyrazolo-pyrrolo-pyrimidine-dione scaffold, which is central to the biological activity of these P2X3 inhibitors. The tetrahydropyran moiety from the initial precursor is incorporated into the final structure of the medicinal chemistry compounds.

The following table outlines the key reactant and the resulting class of medicinal chemistry compounds:

| Precursor | Reagents | Resulting Compound Class | Therapeutic Target |

| This compound | Acetonitrile and other reagents in a multi-step synthesis | Pyrazolo-pyrrolo-pyrimidine-dione derivatives | P2X3 Receptor |

This synthetic strategy highlights the utility of this compound in accessing structurally complex molecules with defined therapeutic targets. The reactivity of the ester group and the alpha-carbon to the carbonyl group allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which are essential for the construction of the desired heterocyclic core.

Spectroscopic and Structural Elucidation Studies of Ethyl Tetrahydropyran 4 Ylacetate and Its Analogues

Advanced NMR Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like ethyl tetrahydropyran-4-ylacetate. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H-NMR Analysis: The proton NMR spectrum provides key information based on chemical shifts (δ), signal multiplicity (splitting pattern), and integration values. For this compound, the spectrum can be divided into signals from the tetrahydropyran (B127337) (THP) ring and the ethyl acetate (B1210297) side chain. chemicalbook.com

Ethyl Group: The ethyl group of the ester moiety gives rise to two characteristic signals: a triplet around δ 1.2 ppm corresponding to the methyl (-CH₃) protons, coupled to the adjacent methylene (B1212753) protons, and a quartet around δ 4.1 ppm from the methylene (-OCH₂-) protons, coupled to the methyl protons.

Acetate Methylene Group: The two protons of the methylene group adjacent to the THP ring (-CH₂-COO) typically appear as a doublet.

Tetrahydropyran Ring: The protons on the THP ring produce more complex signals. The protons at C2 and C6 (adjacent to the ring oxygen) are deshielded and appear as multiplets in the δ 3.3-4.0 ppm region. The protons at C3, C4, and C5 appear further upfield, typically in the δ 1.5-2.2 ppm range. The proton at C4, to which the acetate group is attached, is a key methine proton.

¹³C-NMR Analysis: The ¹³C-NMR spectrum complements the ¹H-NMR data by showing a distinct signal for each unique carbon atom.

Ester Group: The carbonyl carbon (C=O) of the ester is highly deshielded and appears significantly downfield, typically around δ 170-175 ppm. rsc.org The methylene carbon of the ethoxy group (-OCH₂) is found around δ 60 ppm, while the terminal methyl carbon (-CH₃) is located upfield at approximately δ 14 ppm. rsc.org

Tetrahydropyran Ring: The carbons adjacent to the ring oxygen (C2 and C6) are deshielded relative to other ring carbons and appear around δ 67-68 ppm. The C3 and C5 carbons are expected in the δ 30-35 ppm range, and the C4 carbon, bearing the substituent, would also appear in this region.

Stereochemical information can be inferred from the coupling constants (J-values) between protons on the THP ring. Larger coupling constants between vicinal protons often indicate a trans-diaxial relationship, which is characteristic of a chair conformation. researchgate.net Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can further elucidate spatial relationships between protons, confirming stereochemical assignments. acs.org

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for this compound

| Group | Atom | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

| Ethyl Ester | -COOCH₂CH₃ | ~1.2 (triplet) | ~14 |

| Ethyl Ester | -COOCH₂ CH₃ | ~4.1 (quartet) | ~60 |

| Acetate | -CH₂ COO- | ~2.2 (doublet) | ~41 |

| Ester Carbonyl | -C =O | - | ~172 |

| THP Ring | C2-H, C6-H | ~3.3-4.0 (multiplet) | ~67 |

| THP Ring | C3-H, C5-H | ~1.5-2.0 (multiplet) | ~32 |

| THP Ring | C4-H | ~2.1 (multiplet) | ~35 |

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (molar mass: 172.22 g/mol ), High-Resolution Mass Spectrometry (HRMS) would confirm its elemental formula, C₉H₁₆O₃. avantorsciences.com

The fragmentation of this compound under electron ionization (EI) would likely proceed through several established pathways for esters and ethers. libretexts.orgmiamioh.edu

Alpha-Cleavage: A common fragmentation pathway for esters is the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion. youtube.com

Loss of the Ethoxy Group: Cleavage of the C-O bond can result in the loss of the ethoxy radical (•OCH₂CH₃, 45 Da), leading to a fragment ion at m/z 127.

McLafferty Rearrangement: While less direct for this structure, rearrangement reactions involving hydrogen transfer can occur. youtube.com

Ring Fragmentation: The tetrahydropyran ring can undergo cleavage. A primary fragmentation for cyclic ethers is α-cleavage adjacent to the oxygen atom. miamioh.edu This could lead to the loss of formaldehyde (B43269) (CH₂O, 30 Da) or other neutral fragments from the ring structure.

Electrospray ionization (ESI-MS) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ (m/z 173) or adducts with sodium [M+Na]⁺ (m/z 195). Tandem mass spectrometry (MS/MS) on these precursor ions can induce fragmentation and provide further structural information. nist.govnih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 172 | [C₉H₁₆O₃]⁺• | Molecular Ion (M⁺•) |

| 127 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 99 | [M - COOCH₂CH₃]⁺ | Loss of ethyl carboxylate radical |

| 85 | [C₅H₉O]⁺ | Cleavage of the ester group, retaining the THP ring |

| 71 | [CH₂COOCH₂CH₃]⁺ | Cleavage at C4, retaining the side chain |

| 45 | [OCH₂CH₃]⁺ | Ethoxy cation |

| 43 | [CH₃CO]⁺ | Acylium ion from cleavage within the side chain |

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the FT-IR spectrum would show characteristic absorption bands confirming the presence of the key functional groups:

C=O Stretch (Ester): A very strong and sharp absorption band is expected in the region of 1750-1735 cm⁻¹. This is one of the most prominent peaks in the spectrum and is a clear indicator of the ester carbonyl group. nist.govresearchgate.net

C-O Stretch (Ether and Ester): The spectrum will contain strong C-O stretching vibrations. The C-O-C stretch of the tetrahydropyran ether typically appears as a strong band around 1100 cm⁻¹. researchgate.net The ester C-O stretches also appear in the 1300-1000 cm⁻¹ region.

C-H Stretch (Alkyl): Absorption bands corresponding to the stretching of sp³ C-H bonds will be observed just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.

C-H Bend (Alkyl): Bending vibrations for CH₂ and CH₃ groups will be present in the 1470-1365 cm⁻¹ region.

The absence of a broad absorption band around 3500-3200 cm⁻¹ would confirm the absence of a hydroxyl (-OH) group. rsc.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester | C=O Stretch | 1750 - 1735 | Strong, Sharp |

| Alkyl | C-H Stretch | 2950 - 2850 | Medium to Strong |

| Ether | C-O-C Stretch | ~1100 | Strong |

| Ester | C-O Stretch | 1300 - 1000 | Strong |

| Alkyl | C-H Bend | 1470 - 1365 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be grown as a suitable single crystal, this technique would provide a wealth of structural data.

The analysis would yield:

Unambiguous Molecular Structure: It would confirm the connectivity of all atoms.

Conformation: The exact conformation of the tetrahydropyran ring in the solid state would be determined. It is expected to be a chair conformation. flinders.edu.au

Stereochemistry: The relative orientation of the ethyl acetate substituent on the ring (axial vs. equatorial) would be unequivocally established.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, which can be compared with theoretical calculations and data from analogous structures. flinders.edu.auresearchgate.net

Intermolecular Interactions: The crystal packing arrangement would reveal any significant intermolecular forces, such as hydrogen bonds or van der Waals interactions, that stabilize the crystal lattice.

While a specific crystal structure for the title compound is not publicly available, studies on closely related tetrahydropyran and tetrahydrothiopyran (B43164) derivatives show that the six-membered ring consistently adopts a chair geometry in the solid state to minimize intramolecular strain. flinders.edu.au

Conformational Analysis of the Tetrahydropyran Ring

The tetrahydropyran ring is a saturated six-membered heterocycle and, like cyclohexane, its conformational landscape is dominated by the chair conformation, which minimizes both angle strain and torsional strain. wikipedia.org The ring can undergo a "ring flip" between two chair conformations.

For a substituted tetrahydropyran such as this compound, the substituent's position (axial or equatorial) is a critical factor. The ethyl acetate group at the C4 position is relatively bulky. To avoid unfavorable steric interactions, specifically 1,3-diaxial interactions with the axial protons at C2 and C6, the substituent will strongly prefer to occupy the more spacious equatorial position. acs.org This results in one chair conformer being significantly lower in energy and therefore more populated at equilibrium.

The presence of the oxygen atom in the ring influences its geometry compared to cyclohexane. The C-O bonds are shorter than C-C bonds, and the C-O-C bond angle is smaller than the C-C-C angle, leading to a slightly puckered and modified chair structure. flinders.edu.au Computational modeling and NMR studies on various tetrahydropyran derivatives have consistently supported the preference for bulky substituents to reside in the equatorial position to achieve maximum thermodynamic stability. researchgate.net

Computational Chemistry and Theoretical Studies on Ethyl Tetrahydropyran 4 Ylacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of ethyl tetrahydropyran-4-ylacetate. These calculations can determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential. This information is crucial for predicting the molecule's reactivity.

For instance, the oxygen atoms in the ether and ester functional groups are expected to be regions of high electron density, making them potential sites for interaction with electrophiles. Conversely, the carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack.

DFT calculations on related pyran analogues have been used to corroborate experimental findings. beilstein-journals.orgresearchgate.net For example, in studies of halogenated pyran analogues of D-talose, DFT calculations confirmed the preference for a 4C1-like chair conformation. beilstein-journals.orgresearchgate.net Natural Bonding Orbital (NBO) analysis, another quantum chemical tool, has been used to understand hyperconjugation effects that influence conformation. beilstein-journals.orgresearchgate.net

Developing accurate quantum chemical approaches for predicting properties like pKa is an active area of research. For environmentally relevant functional groups similar to those in this compound, such as carboxylic acids, specific combinations of DFT functionals (e.g., M06-2X) and basis sets (e.g., 6-31+G(d,p)) with a suitable solvent model have been shown to provide accurate results. nih.gov

Table 1: Representative Quantum Chemical Methods and Their Applications

| Computational Method | Typical Application | Information Gained |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation | Molecular geometry, orbital energies, electron density |

| Møller-Plesset Perturbation Theory (MP2) | High-accuracy energy calculations | Correlation energy, reaction energetics |

| Natural Bonding Orbital (NBO) Analysis | Analysis of the wave function | Hyperconjugative interactions, charge distribution |

Molecular Dynamics Simulations for Conformational Analysis

The tetrahydropyran (B127337) ring of this compound is not planar and can adopt several conformations, with the chair and boat forms being the most significant. Molecular Dynamics (MD) simulations can model the dynamic behavior of the molecule, providing insights into its conformational landscape and the flexibility of the acetate (B1210297) side chain.

MD simulations on similar molecules, such as tetrahydropyran (THP) itself, have been used to understand their properties as solvents. osti.gov For this compound, MD simulations would likely show that the tetrahydropyran ring predominantly exists in a chair conformation, which is generally the most stable form for six-membered rings. The orientation of the ethyl acetate group (axial vs. equatorial) would also be a key question addressed by such simulations.

Studies on halogenated pyran analogues of D-talose have consistently shown a preference for the 4C1 chair conformation in both solution and the solid state, even in the presence of significant steric hindrance from 1,3-diaxial interactions. beilstein-journals.orgresearchgate.netnih.gov This strong preference suggests that the tetrahydropyran ring in this compound is also likely to be conformationally stable in the chair form.

Table 2: Common Conformations of the Tetrahydropyran Ring

| Conformation | Relative Energy | Key Features |

| Chair | Lowest | Staggered bonds, minimal angle and torsional strain. |

| Boat | Higher | Eclipsed bonds at four carbons, leading to torsional strain. |

| Twist-Boat | Intermediate | A more stable boat-like form with reduced torsional strain. |

| Half-Chair | High | Often a transition state between other conformations. |

Docking and Molecular Modeling Studies related to Biological Activity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target, typically a protein or enzyme.

While there are no specific docking studies reported for this compound, the methodology has been applied to a vast number of heterocyclic compounds, including those with pyran or similar rings. nih.govnih.govmdpi.com For instance, docking studies on tetrahydropyrimidine (B8763341) derivatives have been used to identify potential anti-cancer and anti-diabetic agents by evaluating their binding to targets like tyrosine kinase and glucokinase. nih.gov Similarly, various phytochemicals are evaluated against cancer-related protein targets to identify potential lead compounds. nih.gov

A hypothetical docking study of this compound would involve:

Target Selection: Identifying a potential protein target based on the biological activity of similar molecules.

Ligand Preparation: Generating a 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using software to place the ligand into the active site of the protein and score the different poses based on binding energy. mdpi.comresearchgate.net

Analysis: Examining the best-scoring poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

These studies can provide a theoretical foundation for understanding the potential biological activities of a compound and guide the synthesis of more potent analogues. researchgate.net

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry can be used to map out the energy landscape of a chemical reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. This provides a detailed understanding of the reaction mechanism and the factors that control its rate and outcome.

For the synthesis of pyran and tetrahydropyran rings, computational studies can elucidate the favorability of different reaction pathways. For example, the synthesis of dihydropyran derivatives through a multi-component reaction has been proposed to proceed via a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. ajchem-a.com Computational analysis of this pathway would involve calculating the activation energy for each step to identify the rate-determining step.

In a study on the hydrogenation of 3,4-dihydropyran (DHP) to tetrahydropyran (THP), the apparent activation energy was determined to be 31 kJ/mol. osti.gov Thermodynamic calculations also showed that at higher temperatures, further hydrogenation to 1-pentanol (B3423595) becomes thermodynamically favored. osti.gov Such calculations are crucial for optimizing reaction conditions to maximize the yield of the desired product. The use of quantum computers for calculating energy derivatives is an emerging field that promises to enhance the accuracy of these predictions for complex chemical reactions. arxiv.org

Prediction of Catalytic Activity in Synthesis

Computational methods are increasingly used to predict and understand the role of catalysts in chemical synthesis. By modeling the interaction between the catalyst, reactants, and transition states, it is possible to rationalize catalytic activity and selectivity.

In the field of metal-organic frameworks (MOFs), computational prediction of structures and their properties can guide synthetic efforts. A pyrazolate-based MOF, predicted computationally years ago to have promising properties, was recently synthesized and shown to have high catalytic activity for the oxygen evolution reaction, validating the initial theoretical predictions. rsc.org This highlights the power of computational chemistry in designing novel catalysts.

Solvation Effects and their Impact on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for solvation effects in two main ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, using a continuum model that represents the solvent as a polarizable medium.

Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used in quantum chemistry calculations to estimate solvation free energies. nih.govyoutube.com For certain classes of molecules, standard continuum models can lead to significant errors, and modifications, such as scaled solvent-accessible surfaces, have been developed to improve accuracy. nih.gov

In some cases, explicit solvent molecules are crucial for accurately modeling the reaction. For example, in the solvent-assisted ring-opening of N-enoxyphthalimide, the number of explicit solvent molecules included in the DFT model had a dramatic effect on the calculated free energy barrier, highlighting the direct participation of the solvent in the reaction mechanism. nih.gov Machine learning models are also being developed to predict solvation free energy and enthalpy with high accuracy, offering a powerful tool for computational chemistry. nih.gov For tetrahydropyran-based systems, computational models like COSMO-RS and MD simulations have been used to assess their properties as solvents and compare them to other common ethers like THF. osti.gov

Applications in Advanced Materials and Specialized Fields

Applications in Agrochemical and Industrial Chemical Research

While specific agrochemical applications for ethyl tetrahydropyran-4-ylacetate are not extensively documented in publicly available research, the structural motifs it contains—the tetrahydropyran (B127337) ring and the ethyl ester group—are found in compounds used across various industrial sectors. Its utility can be inferred from the applications of related compounds and the industrial processes developed for its synthesis.

A key indicator of industrial interest is the existence of patents for the production of tetrahydropyran-4-carboxylic acid and its esters. One such process describes the reaction of 2,7-dioxaspiro[4.4]nonane-1,6-dione with an alcohol (such as ethanol) in the presence of acidic catalysts at high temperatures, pointing to a scalable manufacturing route for these compounds. google.com

The tetrahydropyran scaffold itself is a building block for more than just pharmaceuticals. The parent compound, tetrahydropyran, is used as a specialty solvent and as an intermediate in the synthesis of 1,5-dichloropentane, a precursor for producing synthetic fibers like nylon. chemicalbook.com This suggests that derivatives like this compound could be explored for similar solvent properties or as monomers in polymerization research.

Furthermore, the fragrance and flavor industry frequently utilizes ester compounds and tetrahydropyran derivatives for their pleasant aromas. researchgate.net A notable example is Florol (4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol), a commercially significant fragrance chemical with a lily-of-the-valley scent that is built on a substituted tetrahydropyran ring. researchgate.net The structural similarity of this compound to these fragrance molecules suggests its potential as a base for new scents or as a modifier in existing formulations.

The table below outlines potential research and application areas for this compound in industrial chemistry.

Table 2: Potential Industrial and Research Applications

| Field | Potential Application | Rationale |

|---|---|---|

| Fragrance Industry | Fragrance component or intermediate | Structural similarity to known tetrahydropyran-based fragrances like Florol. researchgate.net Esters are a major class of fragrance compounds. researchgate.net |

| Polymer Chemistry | Specialty monomer | The bifunctional nature (ring and ester) could be exploited in polyester (B1180765) synthesis or as a modifying agent. The parent ring is a precursor to nylon components. chemicalbook.com |

| Specialty Solvents | Niche solvent applications | The parent compound, tetrahydropyran, is used as a solvent; the ester functionality would alter polarity and solvency characteristics for specific applications. chemicalbook.com |

| Chemical Synthesis | Building block | A readily available, functionalized heterocyclic compound for constructing more complex molecules for various industrial uses. google.com |

This table represents potential applications based on the properties of related compounds and is intended to guide future research.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

Alternative approaches could involve the use of different starting materials or entirely new reaction pathways. For instance, the Prins cyclization, a powerful method for constructing tetrahydropyran (B127337) rings, could be adapted for the synthesis of ethyl tetrahydropyran-4-ylacetate. beilstein-journals.org This reaction typically involves the acid-catalyzed condensation of an alkene and an aldehyde. Researchers may also investigate biocatalytic routes, employing enzymes to construct the tetrahydropyran ring with high stereoselectivity.

| Potential Novel Synthetic Pathway | Description | Potential Advantages |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Reduced solvent waste, time, and cost; increased overall yield. |

| Prins Cyclization | Acid-catalyzed reaction of a homoallylic alcohol with an aldehyde to form a tetrahydropyran ring. | High stereoselectivity, potential for diverse functionalization. |

| Biocatalytic Routes | Utilization of enzymes (e.g., oxidases and hydrolases) to catalyze the formation of the tetrahydropyran ring. | High enantioselectivity, environmentally friendly conditions. |

Advanced Catalysis for Enhanced Efficiency and Selectivity

The established synthesis of this compound utilizes a palladium catalyst. chemicalbook.com Future advancements in catalysis could significantly enhance the efficiency and selectivity of this transformation. Research is expected to focus on the development of more active and robust catalysts that can operate under milder conditions and be easily recovered and reused.

Homogeneous catalysts, such as organometallic complexes of ruthenium or rhodium, could offer higher activity and selectivity. Additionally, the use of heterogeneous catalysts, such as metal nanoparticles supported on porous materials, could simplify catalyst separation and recycling, making the process more economically viable and environmentally friendly. The development of chiral catalysts for asymmetric hydrogenation could also open up possibilities for producing enantiomerically pure forms of the compound, which may be valuable for certain applications.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing methods and designing new ones. Advanced spectroscopic techniques, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information about the reaction progress and the formation of intermediates.

Computational chemistry, particularly density functional theory (DFT) calculations, can be a powerful tool for elucidating reaction pathways and transition state structures. montclair.edumdpi.com By modeling the reaction at a molecular level, researchers can gain insights into the factors that control the reaction's efficiency and selectivity. This knowledge can then be used to rationally design more effective catalysts and reaction conditions.

| Technique | Application in Studying this compound Synthesis | Insights Gained |

| In-situ IR/NMR Spectroscopy | Real-time monitoring of reactant consumption and product formation. | Reaction kinetics, identification of transient intermediates. |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles and transition state geometries. | Mechanistic pathways, catalyst-substrate interactions, prediction of selectivity. |

| X-ray Crystallography | Determination of the three-dimensional structure of catalysts and intermediates. | Precise structural information, understanding of stereochemical control. |

Structure-Activity Relationship (SAR) Studies for Biological Applications

The tetrahydropyran motif is present in numerous biologically active natural products and synthetic drugs. pharmablock.comyork.ac.ukdrugbank.com This suggests that this compound and its derivatives could possess interesting biological properties. Future research will likely involve the synthesis of a library of analogs with systematic variations in their chemical structure.

These analogs would then be screened for a range of biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. By correlating the changes in chemical structure with the observed biological activity, researchers can establish a structure-activity relationship (SAR). This SAR can then guide the design of more potent and selective compounds with therapeutic potential. The tetrahydropyran ring, with its oxygen atom capable of acting as a hydrogen bond acceptor, can play a crucial role in binding to biological targets. pharmablock.com

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the potential biological activities of this compound derivatives, high-throughput screening (HTS) methodologies will be essential. nih.govbmglabtech.com HTS allows for the rapid testing of thousands of compounds against a specific biological target. bmglabtech.com By combining HTS with combinatorial chemistry, which enables the rapid synthesis of large libraries of related compounds, researchers can accelerate the discovery of new lead compounds. ku.eduacs.org

The development of robust and miniaturized assays will be crucial for the successful implementation of HTS. These assays could be cell-based or target-based and should be designed to be sensitive, reliable, and cost-effective. The data generated from HTS campaigns can then be analyzed using chemoinformatic tools to identify promising hits for further optimization.

Sustainable and Green Synthesis Development

In line with the growing emphasis on environmentally friendly chemical processes, future research on this compound will undoubtedly focus on the development of sustainable and green synthetic methods. mdpi.comresearchgate.net This includes the use of renewable starting materials, non-toxic solvents, and energy-efficient reaction conditions. mdpi.comnih.gov

Biocatalysis, as mentioned earlier, offers a green alternative to traditional chemical synthesis. The use of enzymes can eliminate the need for harsh reagents and solvents, and the reactions can often be carried out in water at ambient temperature and pressure. researchgate.net Another area of focus will be the development of solvent-free reaction conditions or the use of green solvents such as ionic liquids or supercritical fluids. The principles of atom economy, which aim to maximize the incorporation of starting materials into the final product, will also be a key consideration in the design of new synthetic routes.

Q & A

Q. What statistical methods are appropriate for optimizing reaction conditions in this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。